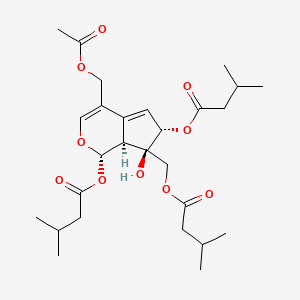Valtrate Hydrine B4
CAS No.:
Cat. No.: VC16677734
Molecular Formula: C27H40O10
Molecular Weight: 524.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C27H40O10 |
|---|---|
| Molecular Weight | 524.6 g/mol |
| IUPAC Name | [(1S,6S,7R,7aS)-4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate |
| Standard InChI | InChI=1S/C27H40O10/c1-15(2)8-22(29)35-14-27(32)21(36-23(30)9-16(3)4)11-20-19(12-33-18(7)28)13-34-26(25(20)27)37-24(31)10-17(5)6/h11,13,15-17,21,25-26,32H,8-10,12,14H2,1-7H3/t21-,25+,26-,27+/m0/s1 |
| Standard InChI Key | NDHTVWHEZTVRJI-HVLDEAOBSA-N |
| Isomeric SMILES | CC(C)CC(=O)OC[C@]1([C@H](C=C2[C@@H]1[C@@H](OC=C2COC(=O)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O |
| Canonical SMILES | CC(C)CC(=O)OCC1(C(C=C2C1C(OC=C2COC(=O)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O |
Introduction
Chemical Identity and Structural Characteristics
Valtrate Hydrine B4 (C₂₇H₄₀O₁₀; molecular weight 524.6 g/mol) belongs to the valepotriate class, a group of iridoid esters renowned for their fused cyclopenta[c]pyran skeleton . Its structure features multiple esterified isovaleric acid moieties and a hydroxyl group at the C7 position, which contribute to its reactivity and solubility profile . The compound’s stereochemistry, including the (1S,6S,7R,7aS) configuration, is critical for its biological interactions.
Molecular Stability and Reactivity
The ester linkages in Valtrate Hydrine B4 render it susceptible to hydrolysis under acidic or alkaline conditions, necessitating careful pH control during storage. Thermal stability studies indicate decomposition above 40°C, recommending storage at -20°C in desiccated environments . Its solubility in organic solvents like dimethyl sulfoxide (DMSO) facilitates in vitro assays, though aqueous solubility remains limited.
Biosynthesis and Extraction Methodologies
Natural Extraction Protocols
Valtrate Hydrine B4 is predominantly extracted from Valeriana rhizomes using ethanol or methanol maceration, followed by chromatographic purification (e.g., silica gel column chromatography) . Yields vary between 0.2–0.5% dry weight, influenced by plant age and geographic origin. Supercritical CO₂ extraction has been explored as a solvent-free alternative, though scalability remains challenging.
Synthetic Approaches
Biological Activities and Mechanisms of Action
Cytotoxic and Anticancer Effects
Valtrate Hydrine B4 exhibits dose-dependent cytotoxicity against glioblastoma (U251, IC₅₀ = 12.4 μM) and breast cancer (MCF-7, IC₅₀ = 18.7 μM) cell lines. Mechanistic studies in glioblastoma models reveal:
-
Mitochondrial Apoptosis: Caspase-3 activation (2.8-fold increase) and Bcl-2 suppression (↓47%) .
-
EMT Inhibition: Downregulation of N-cadherin (↓62%) and vimentin (↓55%), impeding metastasis .
-
PDGFRA/MEK/ERK Pathway Modulation: Reduced PDGFRA expression (↓34%) and ERK phosphorylation (↓41%) .
Antimicrobial Properties
The compound demonstrates broad-spectrum activity against Leishmania donovani (IC₅₀ = 8.3 μM) and Candida albicans (MIC = 32 μg/mL). Its lipophilic structure enhances membrane penetration, disrupting ergosterol biosynthesis in fungi.
Pharmacological Research and Preclinical Data
In Vivo Efficacy
In orthotopic glioblastoma mouse models, Valtrate Hydrine B4 (10 mg/kg/day, i.p.) reduced tumor volume by 78% over 28 days and extended median survival from 27 to 36 days . Toxicity assessments noted mild hepatotoxicity at higher doses (≥50 mg/kg), reversible upon discontinuation .
Comparative Bioactivity Table
Future Directions and Challenges
While Valtrate Hydrine B4 shows preclinical promise, key challenges include:
-
Bioavailability Optimization: Poor oral absorption (F = 12%) necessitates nanoparticle encapsulation.
-
Target Identification: CRISPR-Cas9 screens could elucidate novel binding partners beyond PDGFRA .
-
Ecological Sustainability: Overharvesting of Valeriana species mandates synthetic biology approaches for large-scale production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume